A-770041 A-770041 N-[4-[1-[4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-3-pyrazolo[3,4-d]pyrimidinyl]-2-methoxyphenyl]-1-methyl-2-indolecarboxamide is an aromatic amide.
Brand Name: Vulcanchem
CAS No.: 869748-10-7
VCID: VC0516604
InChI: InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)
SMILES: CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N
Molecular Formula: C34H39N9O3
Molecular Weight: 621.7 g/mol

A-770041

CAS No.: 869748-10-7

Cat. No.: VC0516604

Molecular Formula: C34H39N9O3

Molecular Weight: 621.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

A-770041 - 869748-10-7

Specification

CAS No. 869748-10-7
Molecular Formula C34H39N9O3
Molecular Weight 621.7 g/mol
IUPAC Name N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)
Standard InChI Key ZMNWFTYYYCSSTF-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N
Canonical SMILES CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N
Appearance Solid powder

Introduction

Molecular Characteristics and Selectivity Profile

Structural Properties

A-770041 (C₃₄H₃₉N₉O₃; molecular weight 621.73 g/mol) features a pyrazolo[3,4-d]pyrimidine core substituted with a trans-4-(4-acetylpiperazin-1-yl)cyclohexyl group and a 1-methylindole-2-carboxamide moiety . Its stereochemistry includes two defined stereocenters, contributing to its chiral properties . The SMILES notation (COC1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC=C3)N2C)C4=NN([C@H]5CC[C@@H](CC5)N6CCN(CC6)C(C)=O)C7=C4C(N)=NC=N7) and InChI key (ZMNWFTYYYCSSTF-SOAUALDESA-N) confirm its structural complexity .

Selectivity Against Kinases

A-770041 exhibits remarkable selectivity for Lck over other Src-family kinases:

  • Lck IC₅₀: 147 nM (1 mM ATP)

  • Selectivity: >300-fold vs. Fyn, >60-fold vs. Src/Fgr, and >8-fold vs. Lyn/Hck .

  • Receptor Tyrosine Kinases: >340-fold selectivity against Tie-2 and KDR .

This specificity minimizes off-target effects, making it a superior candidate compared to broader kinase inhibitors like dasatinib .

Pharmacological Profile and Mechanism of Action

Inhibition of T-Cell Signaling

Lck activation is pivotal for T-cell receptor (TCR)-mediated signaling, leading to interleukin-2 (IL-2) production and T-cell proliferation . A-770041 disrupts this pathway by:

  • Blocking Lck phosphorylation at ≥100 nM in murine CD4⁺ T-cells .

  • Reducing IL-2 production in concanavalin A-stimulated whole blood (EC₅₀ = 80 nM) .

  • Suppressing TCR-dependent calcium flux and NFAT activation .

Pharmacokinetics

  • Oral Bioavailability: 34.1 ± 7.2% in rats at 10 mg/kg .

  • Half-Life: 4.1 ± 0.1 hours in preclinical models .

  • In Vivo Efficacy: Plasma EC₅₀ of 78 ± 28 nM for IL-2 inhibition in rats .

Therapeutic Applications in Organ Transplantation

Prevention of Allograft Rejection

In a Brown Norway-to-Lewis rat heart transplant model, A-770041 (10–20 mg/kg/day) prevented acute rejection for ≥65 days, comparable to cyclosporin A . Histopathological analysis revealed minimal mononuclear infiltrates and reduced myocardial mineralization compared to cyclosporin .

Table 1: Comparative Efficacy in Transplant Models

ParameterA-770041 (20 mg/kg/day)Cyclosporin A (10 mg/day)
Graft Survival (%)100% at 65 days100% at 65 days
Mononuclear InfiltratesMinimalModerate
Myocardial MineralizationLowHigh

Antifibrotic Effects in Lung Disease

Attenuation of Bleomycin-Induced Fibrosis

A-770041 (10–20 mg/kg/day) reduced lung fibrosis in mice by:

  • Lowering Ashcroft scores (fibrosis severity) by 40% .

  • Decreasing hydroxyproline content (collagen marker) by 35% .

  • Suppressing TGF-β1 production in regulatory T-cells (Tregs) .

Mechanism in TGF-β Modulation

  • TGF-β in BAL Fluid: Reduced by 50% with A-770041 treatment .

  • Treg-Specific Inhibition: Lck blockade decreased Tgfb mRNA expression in isolated Tregs .

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